![molecular formula C24H17FN2O3 B2953932 3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892420-22-3](/img/no-structure.png)

3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

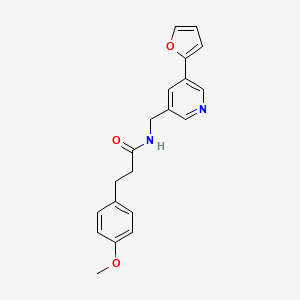

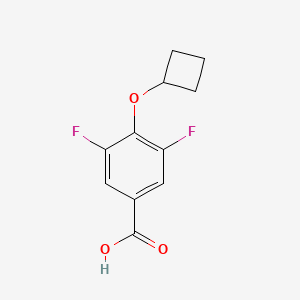

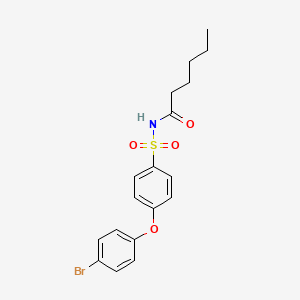

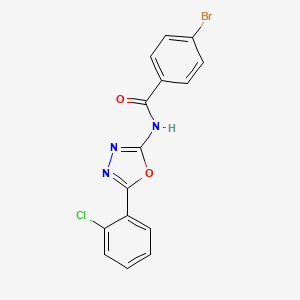

The compound “3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone . It is part of a series of compounds that were designed, synthesized, and biologically evaluated for their inhibition on PARP enzyme activity .

Synthesis Analysis

The synthesis of similar compounds involves summarizing the structure-activity relationship of PARP-1 inhibitors . A series of benzofuran [3,2-D]pyrimidine-4(1H)-ketone derivatives containing thiosemicarbazide or its analogs were designed and synthesized . Another method involves acylation and subsequent cyclization with hydrazine hydrate .Molecular Structure Analysis

The molecular structure of this compound is complex, as it is a derivative of benzofuran [3,2-D]pyrimidine-4(1H)-ketone . It contains a benzofuran ring fused with a pyrimidine ring, and it has benzyl and 4-fluorobenzyl substituents.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include acylation, cyclization with hydrazine hydrate, and treatment with formic acid . The specific reactions for the synthesis of “3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” are not detailed in the available literature.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3-Benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound within the broader category of benzopyranopyrimidines and related heterocycles, known for their significance in pharmaceutical chemistry. These compounds have diverse applications, including antibacterial and fungicidal activities, and exhibit properties as antagonists of neuropeptide S receptors and antiallergic characteristics. A novel synthesis method for similar compounds has been developed, emphasizing the potential for various applications in medicinal chemistry (Osyanin et al., 2014).

Antitumor Activities

Research has explored the antitumor properties of compounds structurally similar to 3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione. For instance, novel pyrimidine derivatives have shown significant antitumor activities against various cancer cell lines, highlighting the potential therapeutic applications of these compounds in oncology (Raić-Malić et al., 2000).

Urease Inhibition

The inhibition of urease activity by pyrimidine derivatives is another area of research. Studies have found that certain substituted pyrimidine derivatives exhibit significant urease inhibitory activities, which is relevant for the treatment of diseases caused by urease-producing bacteria (Rauf et al., 2010).

Herbicidal Activities

The herbicidal potential of related compounds has been investigated, with some derivatives showing good herbicidal activities. This suggests potential agricultural applications for these types of compounds (Huazheng, 2013).

Electroorganic Synthesis

Electroorganic synthesis methods have been developed for the production of benzofuro[2,3-d]pyrimidine derivatives, indicative of the chemical versatility and potential industrial applications of these compounds (Nematollahi & Goodarzi, 2002).

Wirkmechanismus

Target of Action

Similar compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, which could potentially lead to the arrest of the cell cycle and induce apoptosis .

Biochemical Pathways

As a potential cdk2 inhibitor, it may affect the cell cycle regulation pathway .

Result of Action

Similar compounds have shown significant inhibitory activity against certain cell lines .

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-fluorobenzaldehyde with 3-benzyl-2-hydroxybenzoic acid to form 3-benzyl-2-(4-fluorobenzyl)benzofuran-5-carboxylic acid. This intermediate is then cyclized with urea to form the target compound.", "Starting Materials": [ "4-fluorobenzaldehyde", "3-benzyl-2-hydroxybenzoic acid", "urea" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 3-benzyl-2-hydroxybenzoic acid in the presence of a suitable condensing agent such as EDCI or DCC to form 3-benzyl-2-(4-fluorobenzyl)benzofuran-5-carboxylic acid.", "Step 2: Cyclization of the intermediate with urea in the presence of a suitable catalyst such as trifluoroacetic acid or phosphoric acid to form 3-benzyl-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

CAS-Nummer |

892420-22-3 |

Molekularformel |

C24H17FN2O3 |

Molekulargewicht |

400.409 |

IUPAC-Name |

3-benzyl-1-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H17FN2O3/c25-18-12-10-17(11-13-18)14-26-21-19-8-4-5-9-20(19)30-22(21)23(28)27(24(26)29)15-16-6-2-1-3-7-16/h1-13H,14-15H2 |

InChI-Schlüssel |

GHBPDMKKLBKZJE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-[[1-(2-methyl-5-phenylpyrazole-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2953850.png)

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2953853.png)

![N-(3-methoxyphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2953855.png)

![2,4-dichloro-5-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzene-1-sulfonamide](/img/structure/B2953857.png)

![8-((4-benzylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2953858.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2953867.png)